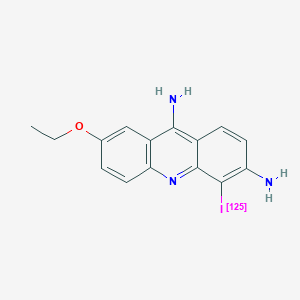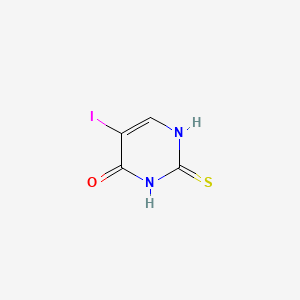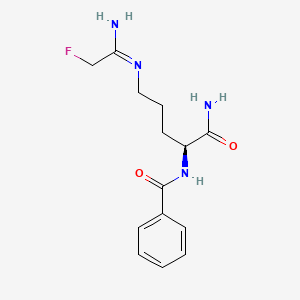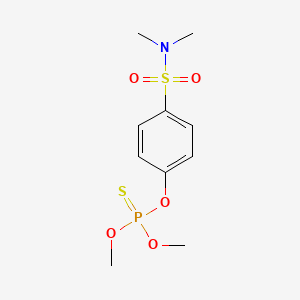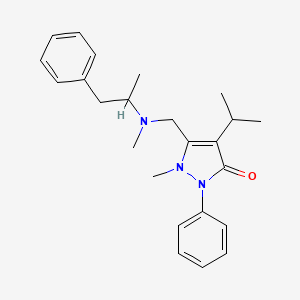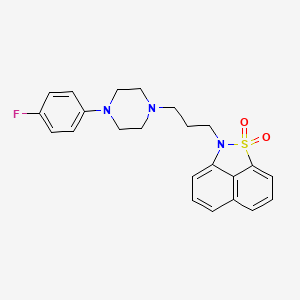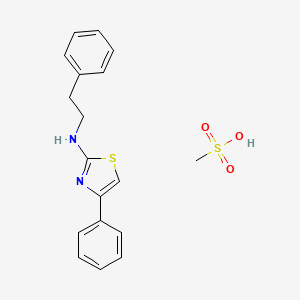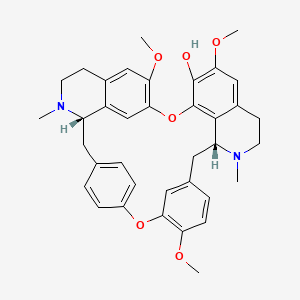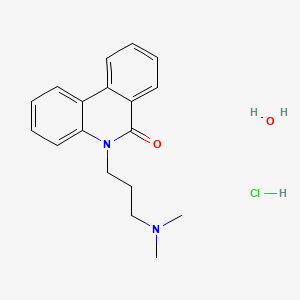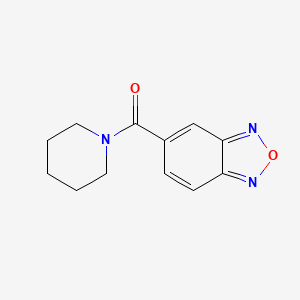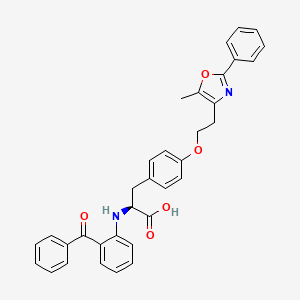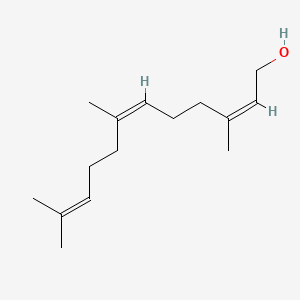![molecular formula C15H11F3N2O2S B1672118 (2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione CAS No. 263890-70-6](/img/structure/B1672118.png)
(2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione
Descripción general
Descripción
GR148672X is an inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1; IC50 = 4 nM for the human hepatic enzyme). It is selective for TGH/CES1 over lipoprotein lipase (LPL) at 5 μM. GR148672X (25 mg/kg twice per day) decreases plasma levels of triglycerides, total, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in hamsters.
GR148672X is a TGH inhibitor.
Aplicaciones Científicas De Investigación
Biochemistry
Application Summary
GR148672X is primarily used as an inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1), with an IC50 value of 4 nM for the human hepatic enzyme . It has been shown to selectively inhibit TGH/CES1 over lipoprotein lipase (LPL) at concentrations of 5 μM .
Experimental Procedures
The compound is typically dissolved in DMSO for cell experiments, with a solubility of 41.67 mg/mL . In vivo, it is administered at a dosage of 25 mg/kg twice per day, which has been shown to decrease plasma levels of triglycerides, total, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in hamsters .
Results
The use of GR148672X led to a significant reduction in plasma lipid levels, suggesting its potential as a therapeutic agent for dyslipidemia and related metabolic disorders .
Pharmacology
Application Summary
In pharmacology, GR148672X is being explored for its potential in treating hypertriglyceridemia due to its inhibitory effects on TGH/CES1 .
Experimental Procedures
The compound’s effects on lipid metabolism are assessed through preclinical studies involving animal models, where its impact on blood lipid levels is measured .
Results
GR148672X has shown promise in preclinical development, with results indicating a decrease in VLDL secretion, which could be beneficial for patients with high triglyceride levels .
Medicinal Chemistry
Application Summary
GR148672X’s role in medicinal chemistry involves the exploration of its structure-activity relationships and its potential as a lead compound for the development of new drugs targeting metabolic diseases .
Experimental Procedures
Chemical modifications and derivatizations of GR148672X are performed to enhance its pharmacological properties, followed by in vitro and in vivo evaluations .
Results
Modifications at the C-28 site of GR148672X have been found to be crucial for its inhibitory activity, providing insights into the design of more potent TGH/CES1 inhibitors .
Organic Chemistry
Application Summary
GR148672X serves as a model compound in organic chemistry for studying the synthesis and reactivity of fluorinated heterocyclic compounds .
Experimental Procedures
Synthetic pathways are developed to construct the GR148672X framework, focusing on the introduction of the trifluoromethyl group and the hydrazone moiety .
Results
The successful synthesis of GR148672X demonstrates the feasibility of constructing complex fluorinated structures, which are valuable in various chemical applications .
Analytical Chemistry
Application Summary
In analytical chemistry, GR148672X is used as a standard for developing assays to measure enzyme activity and inhibition, particularly for TGH/CES1 .
Experimental Procedures
Assays are designed using GR148672X as an inhibitor, and its efficacy is quantified using spectrophotometric or chromatographic methods .
Results
The compound’s strong inhibitory effect on TGH/CES1 has been confirmed, making it a useful tool for biochemical assays and drug screening .
Chemical Engineering
Application Summary
GR148672X’s stability and solubility properties are of interest in chemical engineering, where it is used to study the formulation of pharmaceutical compounds .
Experimental Procedures
Formulation studies involve the preparation of GR148672X in various solvents and its incorporation into delivery systems for improved bioavailability .
Results
Findings suggest that GR148672X can be effectively formulated for potential therapeutic use, with stable preparations achieved under specific conditions .
This analysis provides a detailed overview of the diverse applications of GR148672X across different scientific fields, highlighting its significance and potential in research and development. Each application is backed by experimental evidence and results, offering a comprehensive understanding of the compound’s utility.
Endocrinology & Metabolism
Application Summary
GR148672X is studied for its effects on metabolic processes, particularly in the context of endocrine disorders such as diabetes and obesity .
Experimental Procedures
The compound is administered to animal models with induced metabolic disorders, and its effects on insulin sensitivity, glucose tolerance, and body weight are monitored .
Results
Preliminary studies suggest that GR148672X may improve glucose tolerance and insulin sensitivity, indicating potential benefits for managing diabetes and obesity .
Lipid Biochemistry
Application Summary
In lipid biochemistry, GR148672X is used to explore the mechanisms of lipid storage and mobilization, which are crucial for understanding metabolic diseases .
Experimental Procedures
The compound’s impact on lipid droplet formation and lipolysis in cultured cells is assessed using biochemical assays and microscopy .
Results
GR148672X has been shown to influence lipid metabolism at the cellular level, providing insights into the regulation of lipid storage and breakdown .
Molecular Pharmacology
Application Summary
GR148672X’s role in molecular pharmacology involves investigating its interaction with cellular targets beyond TGH/CES1, to uncover additional therapeutic applications .
Experimental Procedures
High-throughput screening and binding assays are conducted to identify other potential targets of GR148672X within the cell .
Results
The compound has been found to interact with other enzymes involved in lipid metabolism, suggesting a broader range of pharmacological activities .
Nutritional Sciences
Application Summary
GR148672X is researched for its potential to modulate dietary fat absorption and metabolism, which is significant for nutritional interventions .
Experimental Procedures
The effects of GR148672X on the digestion and absorption of dietary fats are studied in animal models through dietary studies and metabolic profiling .
Results
Findings indicate that GR148672X may alter the way dietary fats are processed in the body, which could have implications for nutrition and weight management .
Chemical Biology
Application Summary
In chemical biology, GR148672X serves as a tool to dissect the complex pathways of lipid signaling and its role in cell physiology .
Experimental Procedures
The compound is used in cell-based assays to study its effects on signaling pathways that are regulated by lipids .
Results
Research has shown that GR148672X can modulate lipid signaling pathways, affecting processes like inflammation and cell growth .
Therapeutic Chemistry
Application Summary
GR148672X is evaluated for its potential as a therapeutic agent in the treatment of lipid-related disorders, such as atherosclerosis and fatty liver disease .
Experimental Procedures
The efficacy of GR148672X in preventing or reversing pathological changes associated with lipid disorders is tested in preclinical models .
Results
Studies indicate that GR148672X may have therapeutic effects in reducing the progression of lipid-related diseases, offering a promising avenue for drug development .
Propiedades
IUPAC Name |
(E)-1,1,1-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]-4-thiophen-2-ylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,21H,1H3/b13-12+,20-19? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQEFUTOKYBSL-KJTMXWSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N=N/C(=C(\C2=CC=CS2)/O)/C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



